molecular formula C12H7Br3O B1432745 3,4,5-Tribromodiphenyl ether CAS No. 337513-54-9

3,4,5-Tribromodiphenyl ether

Cat. No.: B1432745
CAS No.: 337513-54-9
M. Wt: 406.89 g/mol
InChI Key: DPGVQKLGQZZLMI-UHFFFAOYSA-N
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Description

3,4,5-Tribromodiphenyl ether is an organobromine compound belonging to the class of polybrominated diphenyl ethers. It is characterized by the presence of three bromine atoms attached to a diphenyl ether structure. This compound is known for its use as a flame retardant in various industrial applications due to its ability to inhibit the ignition and spread of flames .

Preparation Methods

Synthetic Routes and Reaction Conditions: The common method for preparing 3,4,5-tribromodiphenyl ether involves the bromination of p-dibromophenol (2-Bromophenol). The specific preparation process includes adding sodium bromide and iron tribromide to 2-Bromophenol, usually reacting under hot conditions. The product is then separated through crystallization .

Industrial Production Methods: Industrial production of this compound typically follows the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Tribromodiphenyl ether undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: The bromine atoms can be selectively reduced to form less brominated diphenyl ethers.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3,4,5-Tribromodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-tribromodiphenyl ether involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 2,4,4’-Tribromodiphenyl ether
  • 2’,3,4-Tribromodiphenyl ether
  • 2,2’,4,4’,5,5’-Hexabromodiphenyl ether

Comparison: 3,4,5-Tribromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Compared to other similar compounds, it has distinct photodegradation pathways and a unique impact on metabolic processes .

Properties

IUPAC Name

1,2,3-tribromo-5-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-10-6-9(7-11(14)12(10)15)16-8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGVQKLGQZZLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879865
Record name BDE-38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337513-54-9
Record name 3,4,5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-38
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O55N69O5OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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